molecular formula C8H8O2 B021744 4-Ethyl-3-ethynyl-2H-furan-5-one CAS No. 109332-79-8

4-Ethyl-3-ethynyl-2H-furan-5-one

Cat. No.: B021744
CAS No.: 109332-79-8
M. Wt: 136.15 g/mol
InChI Key: DWUYWUQVMHMECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-ethynyl-2H-furan-5-one is a substituted furanone derivative characterized by an ethyl group at position 4 and an ethynyl (acetylene) group at position 3 of the furan ring.

Properties

CAS No.

109332-79-8

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

4-ethyl-3-ethynyl-2H-furan-5-one

InChI

InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h1H,4-5H2,2H3

InChI Key

DWUYWUQVMHMECA-UHFFFAOYSA-N

SMILES

CCC1=C(COC1=O)C#C

Canonical SMILES

CCC1=C(COC1=O)C#C

Synonyms

2(5H)-Furanone, 3-ethyl-4-ethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Furanone Derivatives

Substituent Positioning and Functional Group Influence

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF)
  • Molecular Formula : C₇H₁₀O₃ (142.15 g/mol)
  • CAS : 27538-09-6
  • Key Features : Hydroxyl group at position 4, ethyl at position 5, methyl at position 2.
  • Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to 4-Ethyl-3-ethynyl-2H-furan-5-one. EHMF is used in flavor industries due to its fruity aroma .
4,5-Diaryl-3(2H)-furanones
  • Example : 2,2-Dimethyl-4-[4'-(methylsulfinyl)phenyl]-5-phenylfuran-3(2H)-one
  • Synthesis : Oxidized from methylthio to methylsulfinyl groups using H₂O₂/H₂SO₄, yielding 270 mg (84%) .
  • Key Features : Bulky diaryl substituents at positions 4 and 5 improve stability but reduce solubility. These compounds exhibit anti-inflammatory and anticancer activities, attributed to aryl group interactions with biological targets .
3-Hetarylaminomethylidenefuran-2(3H)-ones
  • Example: 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one
  • Synthesis : Three-component reaction involving heterocyclic amines, optimized in polar aprotic solvents (e.g., 1,4-dioxane) for higher yields .
  • Key Features : The heteroaromatic substituents enable π-π stacking and hydrogen bonding, enhancing binding affinity in drug design .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Key Substituents Reactivity/Solubility
This compound ~136.15 (estimated) Ethynyl (C≡CH), Ethyl High reactivity (ethynyl), low polarity
EHMF 142.15 Hydroxyl, Ethyl, Methyl High polarity, soluble in water/ethanol
4,5-Diaryl furanones ~300–350 Aryl, Sulfinyl Low solubility, thermal stability
3-Hetaryl derivatives ~250–300 Chlorophenyl, Pyridinyl Moderate solubility, bioactive interactions
Stability and Reactivity
  • The ethynyl group in this compound likely renders it prone to polymerization or oxidation under acidic/oxidative conditions, unlike EHMF’s hydroxyl group, which stabilizes via intramolecular hydrogen bonding.
  • Diaryl furanones exhibit higher thermal stability due to aromatic ring conjugation, whereas ethynyl-substituted derivatives may require inert storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.